8-Fluoro-1,6-naphthyridin-4(1H)-one
Description
Significance of Nitrogen Heterocycles in Contemporary Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals. openmedicinalchemistryjournal.comresearchgate.net Their prevalence is underscored by the fact that approximately 59-60% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen heterocycle. openmedicinalchemistryjournal.commdpi.comrsc.org This is due to their ability to form hydrogen bonds and engage in various intermolecular interactions with biological macromolecules such as proteins and nucleic acids. mdpi.com
The presence of nitrogen atoms within a ring structure can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. mdpi.com These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the structural diversity of nitrogen heterocycles allows for the fine-tuning of these properties to optimize therapeutic efficacy. openmedicinalchemistryjournal.com They are integral components of a wide array of therapeutic agents, including anticancer, anti-inflammatory, antiviral, and antimicrobial drugs. researchgate.netmdpi.com
Evolution of the Naphthyridine Scaffold in Drug Discovery and Development
The naphthyridine scaffold, a class of diazanaphthalenes, has a rich history in medicinal chemistry, with different isomers demonstrating a wide range of biological activities. nih.govnih.gov The 1,8-naphthyridine (B1210474) isomer, for instance, gained prominence with the discovery of nalidixic acid in 1962, an early quinolone antibiotic. nih.govnih.gov This discovery spurred extensive research into the antimicrobial potential of the naphthyridine core and its derivatives. nih.gov
Over the decades, the focus has expanded beyond antibacterial agents to include treatments for neurodegenerative disorders, cancer, and viral infections. nih.govresearchgate.net The versatility of the naphthyridine scaffold lies in its synthetic accessibility and the diverse biological responses that can be achieved through substitution at various positions on the ring system. nih.gov The 1,6-naphthyridine (B1220473) isomer, in particular, has been investigated for its potential as a ligand for various receptors in the body. semanticscholar.orgmdpi.com More recently, derivatives of 8-hydroxy- mdpi.comcapes.gov.brnaphthyridines have been explored as potent inhibitors of HIV-1 integrase. acs.orgresearchgate.net
Rationale for Fluorine Substitution in Bioactive Small Molecules
The strategic incorporation of fluorine atoms into bioactive molecules has become a powerful tool in medicinal chemistry. capes.gov.brchimia.ch This is evidenced by the fact that approximately 20-25% of all commercialized pharmaceuticals and 25-30% of newly introduced drugs contain fluorine. wikipedia.orgnih.gov The unique properties of the fluorine atom and the carbon-fluorine bond are responsible for this trend.
The high electronegativity of fluorine can alter the electronic properties of a molecule, often leading to enhanced binding affinity for its biological target. chimia.ch Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can increase the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. chimia.chnih.gov This increased stability can lead to a longer duration of action and improved pharmacokinetic profiles.
Another key advantage of fluorination is its effect on lipophilicity. The substitution of hydrogen with fluorine can increase a molecule's ability to dissolve in fats, which often enhances its penetration across cell membranes and, consequently, its bioavailability. wikipedia.org This strategic use of fluorine has led to the development of numerous successful drugs, including the antidepressant Fluoxetine (Prozac®) and the antibiotic Ciprofloxacin. capes.gov.brchimia.ch
Research on 8-Fluoro-1,6-naphthyridin-4(1H)-one
While specific research directly focused on this compound is not extensively detailed in the provided search results, the synthesis of related fluorinated naphthyridinone derivatives has been reported. For instance, a novel synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives has been developed, highlighting the ongoing interest in creating new fluorinated naphthyridine scaffolds. nih.govacs.org This synthetic work provides a foundation for the potential creation and investigation of the 8-fluoro isomer. The rationale for its synthesis would be to combine the established biological potential of the 1,6-naphthyridin-4(1H)-one core with the beneficial effects of fluorine substitution.
Interactive Data Table: Properties of Fluorine Relevant to Medicinal Chemistry
| Property | Value/Description | Implication in Drug Design |
| Electronegativity | 4.0 (Pauling scale) | Alters electronic distribution, can enhance binding affinity. chimia.ch |
| Van der Waals Radius | 1.47 Å (vs. 1.20 Å for H) | Minimal steric hindrance, can mimic hydrogen. |
| C-F Bond Energy | ~485 kJ/mol (vs. ~416 kJ/mol for C-H) | Increases metabolic stability. chimia.ch |
| Lipophilicity | Increases | Can improve membrane permeability and bioavailability. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
8-fluoro-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H5FN2O/c9-6-4-10-3-5-7(12)1-2-11-8(5)6/h1-4H,(H,11,12) |
InChI Key |
VHGGYDMEIPSJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=NC=C2C1=O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Fluoro 1,6 Naphthyridin 4 1h One and Its Structural Analogues
Strategic Approaches to the 1,6-Naphthyridin-4(1H)-one Scaffold
The construction of the 1,6-naphthyridin-4(1H)-one core can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, substituent diversity, and scalability.
Intermolecular Cyclization and Subsequent Intramolecular Skeletal Transformations (e.g., N-Silyl-1-azaallyl Anion Chemistry with Perfluoroalkenes)
A notable approach for the synthesis of fluorinated 1,6-naphthyridin-4(1H)-one derivatives involves a sequence of intermolecular cyclization followed by an intramolecular skeletal transformation. wikipedia.orgnih.gov This methodology has been successfully employed in the synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives. wikipedia.orgnih.gov
The key steps in this synthesis are:
Intermolecular Cyclization: An N-silyl-1-azaallyl anion intermediate is generated from a functionalized silane (B1218182) and a nitrile. This anion then undergoes an intermolecular cyclization with a perfluoroalkene to yield a fluorine-containing pentasubstituted pyridine (B92270) derivative. wikipedia.orgnih.gov
Intramolecular Skeletal Transformation: The resulting pyridine derivative undergoes a base-promoted intramolecular skeletal transformation to afford the final 1,6-naphthyridin-4(1H)-one derivative in excellent yields. wikipedia.orgnih.gov
This method provides a regioselective route to highly functionalized and fluorinated 1,6-naphthyridinone systems.
Grignard Reagent-Enabled Construction of Substituted 1,6-Naphthyridin-4(1H)-ones
A practical and scalable method for the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives utilizes Grignard reagents. This approach involves the addition of a Grignard reagent to a 4-amino-2-chloronicotinonitrile, followed by an acid-catalyzed cyclocondensation. This methodology is robust and has been demonstrated on a large scale, making it suitable for the preparation of significant quantities of material.
Palladium-Catalyzed Cross-Coupling and SNAr Reactions in Diverse 1,6-Naphthyridin-4(1H)-one Synthesis
Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) are powerful tools for the functionalization of the 1,6-naphthyridin-4(1H)-one scaffold. These reactions allow for the introduction of a wide range of substituents at various positions of the naphthyridine ring.
A recently developed strategy involves the synthesis of 1,6-naphthyridine-5,7-ditriflates as versatile, bench-stable intermediates. These ditriflates can undergo one-pot difunctionalization reactions, including:
Suzuki Coupling: A palladium-catalyzed Suzuki coupling can be employed to introduce aryl or other organic moieties at the 7-position.
SNAr Reactions: The triflate at the 5-position can be displaced by various nucleophiles via an SNAr reaction.
This one-pot, two-step approach allows for the rapid diversification of the 1,6-naphthyridinone core.
Other Directed Synthetic Routes to Functionalized 1,6-Naphthyridin-4(1H)-one Systems
Several other synthetic strategies have been developed for the construction of functionalized 1,6-naphthyridin-4(1H)-one systems. One such method is a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions. These diones can then be converted to the highly reactive ditriflate intermediates mentioned previously.
Another established method for the synthesis of 4-hydroxynaphthyridines (the tautomeric form of naphthyridin-4-ones) is the Gould-Jacobs reaction. wikipedia.org This reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal or acid-catalyzed cyclization. This classical method remains a valuable tool for the construction of the 1,6-naphthyridin-4(1H)-one ring system.
Installation of the Fluoro-Substituent within the Naphthyridinone Framework
The introduction of a fluorine atom at a specific position on the naphthyridine ring is a key step in the synthesis of compounds like 8-Fluoro-1,6-naphthyridin-4(1H)-one.
Regioselective Fluorination Strategies for the Naphthyridine Ring
Direct regioselective fluorination of a pre-formed 1,6-naphthyridin-4(1H)-one at the 8-position is challenging. A more common and predictable approach is to construct the naphthyridinone ring from a precursor that already contains the fluorine atom at the desired position.
For the synthesis of this compound, a plausible and scientifically sound approach is the application of the Gould-Jacobs reaction using 2-amino-3-fluoropyridine (B1272040) as the starting material. wikipedia.org While a specific literature report for the synthesis of this compound via this exact route was not identified, the Gould-Jacobs reaction is a well-established and general method for the synthesis of 4-hydroxyquinolines and, by extension, 4-hydroxynaphthyridines.
The proposed synthetic sequence would involve:
Condensation: Reaction of 2-amino-3-fluoropyridine with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). This step forms the intermediate diethyl (3-fluoropyridin-2-ylamino)maleate.
Thermal Cyclization: Heating the intermediate from the first step to a high temperature (typically in a high-boiling solvent like Dowtherm A) induces an intramolecular cyclization to form the 1,6-naphthyridin-4(1H)-one ring system.
Saponification and Decarboxylation (optional): The resulting ethyl 8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate can be saponified to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield this compound.
This strategy offers a clear and logical pathway to the target molecule, leveraging a classic and reliable named reaction in heterocyclic chemistry.
Data Tables
Table 1: Key Synthetic Reactions for the 1,6-Naphthyridin-4(1H)-one Scaffold
| Reaction Name | Description | Key Reagents |
| Intermolecular Cyclization/Intramolecular Transformation | Forms fluorinated naphthyridinones from pyridines | N-silyl-1-azaallyl anion, perfluoroalkene, base |
| Grignard Reagent Addition/Cyclization | Scalable synthesis of substituted naphthyridinones | Grignard reagents, 4-amino-2-chloronicotinonitrile |
| Palladium-Catalyzed Cross-Coupling (Suzuki) | Introduces aryl groups at specific positions | 1,6-Naphthyridine-ditriflate, boronic acid, Pd catalyst |
| Nucleophilic Aromatic Substitution (SNAr) | Substitutes leaving groups with nucleophiles | 1,6-Naphthyridine-ditriflate, various nucleophiles |
| Gould-Jacobs Reaction | Forms the 4-hydroxynaphthyridinone ring | Aminopyridine, diethyl ethoxymethylenemalonate, heat |
Table 2: Proposed Synthesis of this compound via Gould-Jacobs Reaction
| Step | Transformation | Starting Materials | Key Intermediates | Product |
| 1 | Condensation | 2-Amino-3-fluoropyridine, Diethyl ethoxymethylenemalonate | Diethyl (3-fluoropyridin-2-ylamino)maleate | - |
| 2 | Thermal Cyclization | Diethyl (3-fluoropyridin-2-ylamino)maleate | - | Ethyl 8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate |
| 3 | Saponification & Decarboxylation | Ethyl 8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate | 8-Fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid | This compound |
Synthesis Utilizing Fluorinated Precursors
The incorporation of fluorine into the 1,6-naphthyridin-4(1H)-one core can be effectively achieved by employing fluorinated building blocks in the initial stages of the synthesis. A notable strategy involves the construction of a fluorinated pyridine ring, which then undergoes cyclization to form the desired bicyclic system.
A novel and efficient approach has been developed for the synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives, which are structural analogues of the target compound. nih.gov This method highlights the use of readily available fluorinated precursors in a sequence of reactions involving intermolecular cyclization followed by an intramolecular skeletal transformation.
The synthesis commences with the generation of N-silyl-1-azaallylic anion intermediates from a functionalized silane and an aromatic or aliphatic nitrile. These intermediates then react with a perfluoroalkene in an intermolecular cyclization to yield fluorine-containing pentasubstituted pyridine derivatives. The subsequent base-promoted intramolecular skeletal transformation of these pyridine derivatives leads to the formation of the 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one scaffold in excellent yields. nih.gov
Table 1: Synthesis of 7-Fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one Derivatives nih.gov
| Step | Description | Key Reagents | Outcome |
| 1 | Generation of N-silyl-1-azaallylic anion | Functionalized silane, Aromatic/aliphatic nitrile | N-silyl-1-azaallylic anion intermediate |
| 2 | Intermolecular Cyclization | Perfluoroalkene | Fluorine-containing pentasubstituted pyridine derivative |
| 3 | Intramolecular Skeletal Transformation | Base | 7-Fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivative |
This methodology demonstrates the utility of a convergent synthesis strategy, where the fluorine and trifluoromethyl groups are introduced early in the synthetic sequence via the fluorinated precursors. This approach offers a high degree of control over the regiochemistry of the final product.
Derivatization Strategies for this compound Analogues
The derivatization of the this compound scaffold is crucial for exploring the structure-activity relationships of this class of compounds. The presence of the lactam functionality and the aromatic fluorine atom provides opportunities for various chemical modifications. Key derivatization strategies include N-alkylation and palladium-catalyzed cross-coupling reactions.
While specific examples of the derivatization of this compound are not extensively documented in the literature, the chemical reactivity of similar heterocyclic systems, such as 4-fluoro-1,8-naphthalimides, provides valuable insights into potential synthetic transformations. nuph.edu.ua
N-Alkylation: The nitrogen atom of the lactam ring in this compound can be a site for alkylation. This can be achieved by reacting the parent compound with various alkyl halides in the presence of a suitable base. For instance, the N-alkylation of 4-fluoro-1,8-naphthalimide has been successfully carried out using butyl iodide and octyl bromide under phase transfer catalysis conditions, yielding the corresponding N-alkylated products. nuph.edu.ua A similar strategy could be applied to this compound to introduce a variety of alkyl and functionalized alkyl chains at the N1-position.
Palladium-Catalyzed Cross-Coupling Reactions: The fluorine atom at the C8 position, while generally stable, can potentially be a site for nucleophilic aromatic substitution under specific conditions. However, a more versatile approach for introducing diversity at this position would involve the synthesis of an 8-bromo or 8-chloro analogue, which could then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the C8-position, significantly expanding the chemical space around the this compound core.
Table 2: Potential Derivatization Strategies for this compound Analogues
| Reaction Type | Position of Derivatization | Reagents/Conditions (Hypothetical) | Potential Products |
| N-Alkylation | N1 | Alkyl halide, Base (e.g., K2CO3, NaH) | N1-Alkyl-8-fluoro-1,6-naphthyridin-4(1H)-ones |
| Suzuki Coupling | C8 (from 8-bromo analogue) | Arylboronic acid, Pd catalyst, Base | 8-Aryl-1,6-naphthyridin-4(1H)-ones |
| Buchwald-Hartwig Amination | C8 (from 8-bromo analogue) | Amine, Pd catalyst, Base | 8-Amino-1,6-naphthyridin-4(1H)-ones |
The strategic application of these derivatization methodologies can lead to the generation of a diverse library of this compound analogues for further scientific investigation.
Molecular Pharmacology and Biological Target Engagement of 8 Fluoro 1,6 Naphthyridin 4 1h One Derivatives
Overview of Biological Activities Associated with Fluorinated Naphthyridinones
The incorporation of fluorine into the naphthyridinone scaffold has been a successful strategy in medicinal chemistry to modulate the biological activity of these compounds. Fluorinated naphthyridinones have demonstrated a wide range of pharmacological effects, including antibacterial, anticancer, and cannabinoid receptor modulation activities. nih.govnih.govnih.gov
In the realm of oncology, fluorinated naphthyridinone derivatives have emerged as potent inhibitors of various protein kinases, which are key players in cancer cell signaling pathways. nih.govnih.govnih.gov The strategic placement of fluorine atoms on the naphthyridinone core or its substituents can enhance the compound's selectivity and potency towards specific kinases, such as the Mesenchymal-Epithelial Transition (MET) kinase. nih.govnih.gov
Furthermore, certain 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have been identified as ligands for cannabinoid receptors, with a notable preference for the CB2 receptor. nih.gov This suggests potential applications in inflammatory and immune-related disorders. The diverse biological activities of fluorinated naphthyridinones underscore the importance of this structural motif in the design of new therapeutic agents. nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Investigations
The biological activity of 8-fluoro-1,6-naphthyridin-4(1H)-one derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features that govern their potency and selectivity as pharmacological agents.
Influence of 8-Fluoro Moiety on Biological Potency and Selectivity
The presence and position of a fluorine atom on the naphthyridinone scaffold significantly impact the biological activity. In a series of 1,6-naphthyridinone-based MET kinase inhibitors, the fluorine substitution was found to be a key factor in achieving high potency. nih.gov Specifically, the introduction of a fluorine atom at the 8-position of the 1,6-naphthyridin-4(1H)-one core, in combination with other strategic substitutions, has led to the development of highly potent and selective MET kinase inhibitors. nih.gov
For instance, a lead compound incorporating the this compound scaffold demonstrated a good MET inhibitory potency with an IC₅₀ of 9.8 nM. nih.gov This highlights the positive contribution of the 8-fluoro moiety to the compound's interaction with the target kinase. The electronegativity and small size of the fluorine atom can lead to favorable electronic interactions and improved binding affinity within the active site of the target protein. nih.gov
Furthermore, in the context of cannabinoid receptor ligands, the substitution pattern on the naphthyridine ring, including the potential for fluorine substitution, plays a crucial role in determining the affinity and selectivity for CB1 and CB2 receptors. nih.gov While the direct influence of an 8-fluoro group was not explicitly detailed in the provided cannabinoid receptor research, the general principles of SAR suggest that such a substitution would significantly modulate the electronic properties of the aromatic system and thereby its interaction with the receptor binding pocket. nih.gov
Exploration of Substituent Effects at Key Positions of the 1,6-Naphthyridin-4(1H)-one Scaffold
Systematic modifications of substituents at various positions of the 1,6-naphthyridin-4(1H)-one scaffold have provided valuable insights into the SAR of these compounds.
In the development of MET kinase inhibitors, extensive exploration of substituents at the N1 and C3 positions of the 1,6-naphthyridinone ring has been conducted. nih.gov For example, derivatization of the N1 amine group led to the discovery of a compound with improved MET potency (IC₅₀ of 7.1 nM) and excellent selectivity against VEGFR-2. nih.gov This indicates that the N1 position is a critical point for modulating both potency and selectivity.
The following table summarizes the effects of substituents on the MET kinase inhibitory activity of selected 1,6-naphthyridin-4(1H)-one derivatives:
| Compound | N1-Substituent | C3-Substituent | MET IC₅₀ (nM) |
| 8 | H | 4-fluorophenyl | 9.8 nih.gov |
| 9g | H | 4-fluorophenyl (with optimized linker) | 9.8 nih.gov |
| 23a | Optimized amine group | 4-fluorophenyl | 7.1 nih.gov |
These findings underscore the importance of a systematic approach to SAR studies, where the effects of individual substituents and their interplay are carefully evaluated to optimize the biological activity of the 1,6-naphthyridin-4(1H)-one scaffold.
Specific Molecular Targets and Mechanisms of Action
Kinase Inhibition
Derivatives of the 1,6-naphthyridin-4(1H)-one scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.
The MET tyrosine kinase, a receptor for hepatocyte growth factor (HGF), plays a critical role in cell proliferation, survival, and motility. Aberrant MET signaling is implicated in the development and progression of numerous cancers. The this compound scaffold has proven to be a valuable core structure for the design of potent and selective MET kinase inhibitors. nih.govnih.gov
A scaffold-hopping strategy from a 2,7-naphthyridinone MET kinase inhibitor led to the design and synthesis of a potent 1,6-naphthyridinone-based inhibitor. nih.gov This lead compound, featuring an this compound core, exhibited a MET IC₅₀ of 9.8 nM. nih.gov Further structural optimization, including modifications to the N1 and C3 positions, resulted in derivatives with enhanced potency and improved pharmacokinetic profiles. nih.gov One such derivative demonstrated a MET IC₅₀ of 7.1 nM and remarkable selectivity over the VEGFR-2 kinase. nih.gov
The following table presents the MET kinase inhibitory activity of representative this compound derivatives:
| Compound | MET IC₅₀ (nM) | VEGFR-2 Selectivity (fold) |
| Lead Compound 8 | 9.8 nih.gov | Not Reported |
| Optimized Compound 23a | 7.1 nih.gov | 3226 nih.gov |
These findings highlight the potential of the this compound scaffold as a platform for the development of novel and effective MET kinase inhibitors for cancer therapy. The mechanism of action of these compounds involves binding to the ATP-binding site of the MET kinase, thereby preventing its phosphorylation and downstream signaling, ultimately leading to the inhibition of tumor growth. nih.gov
Cyclin-Dependent Kinase 8 (CDK8) and CDK19 Inhibition
Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19, are components of the Mediator complex, which regulates the transcription of genes by RNA polymerase II. google.com Aberrant activity of the CDK8/CDK19 module has been implicated in the pathology of various cancers, making them attractive targets for therapeutic intervention. google.comnih.gov
Derivatives of the nih.govnih.govnaphthyridine scaffold have been developed as potent and selective inhibitors of CDK8 and CDK19. google.comgoogle.com These inhibitors function by competing with ATP for binding to the kinase domain. Inhibition of CDK8/19 can suppress the expression of genes associated with cancer cell proliferation and survival. For instance, in acute myeloid leukemia (AML) cells, inhibition of CDK8 and CDK19 has been shown to restrain the activation of key super-enhancer-associated genes. google.com Furthermore, CDK8/19 inhibitors can have immunomodulatory effects, such as increasing the activity of Natural Killer (NK) cells, which may enhance tumor cell killing. google.com
Research has led to the development of specific nih.govnih.govnaphthyridine compounds with high affinity for these kinases. While specific IC₅₀ values for this compound derivatives are often proprietary and detailed within patent literature, the general class of nih.govnih.govnaphthyridine compounds has demonstrated significant inhibitory potential. google.comgoogle.com The development of these inhibitors often involves strategies to enhance selectivity over other cyclin-dependent kinases to minimize off-target effects. nih.govmdpi.com
| Compound Class | Target Kinase(s) | Reported Activity | Reference |
|---|---|---|---|
| nih.govnih.govNaphthyridine derivatives | CDK8, CDK19 | Inhibition of transcription, anti-tumor effects (e.g., in AML), immunomodulation. | google.com |
| Thienopyridines | CDK8, CDK19 | Inhibition of NFκB-dependent transcription, bone anabolic activity. | mdpi.com |
| Pyrazolopyridines | CDK8, CDK19 | Potent and selective inhibition of STAT1-S727 phosphorylation. | nih.gov |
| Substituted 1,6-Naphthyridines | CDK5 | Potential treatment for kidney diseases, neurodegenerative disorders, and cancer. | nih.gov |
Other Relevant Protein Kinase Interactions
Beyond CDK8 and CDK19, the versatile 1,6-naphthyridin-4(1H)-one scaffold has been utilized to develop inhibitors for a range of other protein kinases implicated in oncology. The flexibility of this core structure allows for modifications that can tune the selectivity and potency against different kinase targets. mdpi.comnih.gov
One notable target is the MET proto-oncogene (MET), a receptor tyrosine kinase whose dysregulation is a driver in many human cancers. Researchers have designed and synthesized 1,6-naphthyridinone-based MET kinase inhibitors, with some compounds demonstrating potent activity and oral bioavailability. nih.govresearchgate.net For example, compound 23a from one study showed a MET IC₅₀ of 7.1 nM and excellent selectivity over the highly related VEGFR-2 kinase. nih.gov
Another significant target is the AXL receptor tyrosine kinase, which is involved in tumor growth, metastasis, and drug resistance. Starting from a dual MET/AXL inhibitor, a 1,6-naphthyridinone series was optimized to yield a potent and selective type II AXL inhibitor, compound 25c , with an IC₅₀ of 1.1 nM and over 300-fold selectivity against MET. nih.gov This compound effectively suppressed AXL-driven cell proliferation and migration. nih.gov The 1,6-naphthyridine (B1220473) moiety has proven to be a valuable scaffold for discovering new kinase inhibitors with high potency and selectivity. nih.gov
Interference with Bacterial Processes
DNA Gyrase and Topoisomerase IV Inhibition
A primary mechanism by which naphthyridine derivatives exert their antibacterial effects is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating replicated chromosomes.
Fluoroquinolone antibiotics, a class to which many naphthyridine derivatives are structurally related, function by stabilizing the complex formed between these enzymes and DNA, leading to lethal double-strand breaks. nih.govmdpi.com While the core of the title compound is a 1,6-naphthyridinone, extensive research on the isomeric 1,8-naphthyridinone core, which is characteristic of many fluoroquinolones, provides mechanistic insights. For instance, a novel series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govnih.govnaphthyridine-3-carboxylic acid derivatives showed potent inhibition of E. coli DNA gyrase. nih.gov One of the most active compounds from this series exhibited significant antibacterial activity against clinically relevant Gram-positive and Gram-negative bacteria. nih.gov The interaction is typically mediated by hydrogen bonds and hydrophobic interactions within the ATP-binding site of the enzymes. mdpi.com
Modulation of Antibiotic Activity against Multi-Resistant Strains
The rise of multidrug-resistant (MDR) bacteria is a critical global health issue. An emerging strategy to combat resistance is the use of compounds that can potentiate the activity of existing antibiotics. Derivatives of naphthyridinones have shown promise in this area.
Studies on 1,8-naphthyridine (B1210474) derivatives have demonstrated their ability to act as antibiotic adjuvants. nih.govresearchgate.netmdpi.com For example, 7-acetamido-1,8-naphthyridin-4(1H)-one, when used in combination with fluoroquinolones like norfloxacin (B1679917) and ofloxacin, significantly reduced the minimum inhibitory concentration (MIC) of these antibiotics against MDR strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govresearchgate.net Although this derivative did not possess intrinsic antibacterial activity at the tested concentrations (MIC ≥ 1.024 µg/mL), its synergistic effect suggests it may interfere with bacterial resistance mechanisms, such as efflux pumps. nih.govmdpi.com Efflux pumps are a major cause of resistance to fluoroquinolones, and some 1,8-naphthyridine derivatives have been reported as inhibitors of pumps like NorA and MepA. mdpi.com This potentiation of antibiotic activity makes these compounds interesting candidates for developing therapies to overcome bacterial drug resistance. nih.govresearchgate.net
| Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Derivative (µg/mL) | Fold Reduction in MIC | Reference |
|---|---|---|---|---|
| Norfloxacin | 32 | 8 | 4 | researchgate.net |
| Ofloxacin | 32 | 4 | 8 | researchgate.net |
| Lomefloxacin | 16 | 2 | 8 | researchgate.net |
Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE5)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms is a validated therapeutic strategy for various diseases. Notably, PDE4 inhibitors are effective anti-inflammatory agents used in the treatment of chronic obstructive pulmonary disease (COPD) and psoriasis. mdpi.com
The 1,6-naphthyridinone scaffold has been successfully employed in the design of potent and selective PDE4 inhibitors. Through rational design, a series of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones were developed as inhaled PDE4 inhibitors. nih.gov These compounds demonstrated subnanomolar enzymatic potencies, and X-ray crystallography confirmed their binding mode. Further structure-based design led to compounds with double-digit picomolar potency by targeting the enzyme's metal-binding pocket and an adjacent solvent-filled pocket. nih.gov Similarly, research on the isomeric 1,8-naphthyridin-2(1H)-one skeleton led to the discovery of selective PDE4 inhibitors with no significant activity against other PDE types (PDE1, 2, 3, 5). nih.gov PDE4 inhibition leads to an increase in intracellular cAMP, which in turn suppresses the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.gov
| Compound Class | Target | Potency | Therapeutic Application | Reference |
|---|---|---|---|---|
| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones | PDE4 | Subnanomolar to picomolar IC₅₀ | Inhaled treatment for respiratory diseases | nih.gov |
| 1,8-Naphthyridin-2(1H)-one derivatives | PDE4 | Selective inhibition over PDE1, 2, 3, 5 | Anti-inflammatory (inhibition of TNF-α release) | nih.gov |
Other Biological Mechanisms
The structural versatility of the naphthyridine framework has allowed for the exploration of various other biological targets. For instance, a series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy- nih.govnih.govnaphthyridine-7-carboxamide derivatives were identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov One analog from this series showed excellent pharmacokinetic properties and efficacy against a simian-human immunodeficiency virus (SHIV) in a primate model. nih.gov
Furthermore, derivatives of the related dibenzo[c,h] nih.govnih.govnaphthyridin-6-one scaffold have been investigated as antitumor agents that act as DNA topoisomerase I inhibitors. Studies on these compounds have also explored their interaction with efflux transporters associated with multidrug resistance, such as P-glycoprotein (MDR1), revealing that structural modifications can modulate their susceptibility to being removed from cancer cells. nih.gov
DNA Interaction and Stabilization
Certain naphthyridine derivatives exert their biological effects through direct or indirect interactions with DNA. This interaction can lead to the stabilization of DNA structures or the inhibition of enzymes crucial for DNA replication and maintenance.
Research has shown that some 1,8-naphthyridine derivatives can selectively bind to nucleobases within a DNA duplex. For instance, 2-acetylamino-7-methyl-1,8-naphthyridine has demonstrated strong binding to a guanine (B1146940) base, particularly when it is located opposite an abasic (AP) site in a DNA duplex. nih.gov This interaction is specific and occurs with a 1:1 binding stoichiometry, as determined by isothermal titration calorimetry. nih.gov Similarly, another derivative, 2-amino-5,6,7-trimethyl-1,8-naphthyridine, has been shown to bind strongly to cytosine when it is opposite an AP site. nih.gov
Furthermore, a significant class of naphthyridine-based antibacterial agents, which share structural similarities with the core compound, function by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to the cessation of bacterial growth. For example, nalidixic acid, a pioneering 1,8-naphthyridine-3-carboxylic acid derivative, selectively and reversibly blocks DNA replication in bacteria by inhibiting the A subunit of DNA gyrase. mdpi.com More complex derivatives, such as trovafloxacin, also inhibit topoisomerase IV and DNA synthesis. mdpi.com A novel 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govresearchgate.netnaphthyridine-3-carboxylic acid derivative, compound 14 , was identified as a potent inhibitor of E. coli DNA gyrase, with docking studies confirming a strong interaction with the enzyme. nih.gov While these compounds are not direct derivatives of this compound, their mechanism suggests that the broader naphthyridinone class has the potential to interact with DNA-associated processes. Some 1,8-naphthyridine derivatives have also been shown to potentiate the activity of fluoroquinolone antibiotics, suggesting a synergistic interaction related to DNA replication machinery. nih.gov
Table 1: DNA Interaction of Naphthyridine Derivatives
| Derivative Class | Interaction Type | Target | Reference(s) |
|---|---|---|---|
| 1,8-Naphthyridines | Base-specific binding | Guanine or Cytosine at AP sites | nih.govnih.gov |
| 1,8-Naphthyridine-3-carboxylic acids | Enzyme Inhibition | Bacterial DNA Gyrase, Topoisomerase IV | mdpi.comnih.gov |
Cell Cycle Regulation and Apoptosis Induction
A key area of investigation for naphthyridinone derivatives is their potential as anticancer agents, primarily through their ability to modulate the cell cycle and induce programmed cell death (apoptosis).
A novel dihydrobenzofuro[4,5-b] nih.govresearchgate.netnaphthyridin-6-one derivative, known as MHY-449 , has demonstrated significant anticancer effects in various human cancer cell lines, including colon, lung, and prostate cancer. nih.govmdpi.com Treatment with MHY-449 leads to a concentration-dependent inhibition of cell growth. mdpi.com Mechanistically, MHY-449 induces cell cycle arrest, preventing cancer cells from proceeding through the division cycle. In human colon cancer cells (HCT116), it causes an arrest in the G2/M phase. nih.gov This is associated with a decrease in the protein expression of cyclin B1 and its activating partners, Cdc25c and Cdc2. nih.gov In human lung cancer cells, MHY-449 was found to induce cell cycle arrest at the S phase. mdpi.com
The induction of apoptosis by MHY-449 is a critical component of its anticancer activity. This is evidenced by DNA fragmentation and an increased sub-G1 fraction in flow cytometry analysis. nih.govmdpi.com The apoptotic process is initiated through multiple pathways. MHY-449 treatment leads to an alteration in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring apoptosis. nih.gov This change contributes to the loss of mitochondrial membrane potential, which in turn triggers the activation of a cascade of caspase enzymes, including caspase-3, -8, and -9. nih.govmdpi.com The activation of these caspases culminates in the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis. nih.gov Furthermore, the apoptotic effects of MHY-449 can be inhibited by a pan-caspase inhibitor, confirming the caspase-dependent nature of this process. mdpi.com The tumor suppressor protein p53 and its downstream targets, p21 and p27, are also upregulated by MHY-449, contributing to cell cycle arrest. nih.gov
Table 2: Effects of MHY-449 on Cell Cycle and Apoptosis
| Cellular Process | Key Molecular Effects | Cell Line(s) | Reference(s) |
|---|---|---|---|
| Cell Cycle Regulation | G2/M phase arrest | HCT116 (Colon) | nih.gov |
| S phase arrest | Lung Cancer Cells | mdpi.com | |
| ↓ Cyclin B1, Cdc25c, Cdc2 | HCT116 (Colon) | nih.gov | |
| ↑ p53, p21, p27 | HCT116 (Colon) | nih.gov | |
| Apoptosis Induction | DNA fragmentation | HCT116, Lung, Prostate | nih.govmdpi.com |
| ↑ Bax/Bcl-2 ratio | HCT116, Lung, Prostate | nih.govmdpi.com | |
| Loss of mitochondrial membrane potential | Lung Cancer Cells | mdpi.com | |
| Activation of Caspase-3, -8, -9 | HCT116, Lung, Prostate | nih.govmdpi.com |
Anti-Inflammatory Pathways
Certain derivatives of the naphthyridine scaffold have demonstrated potent anti-inflammatory properties by modulating the production of pro-inflammatory signaling molecules known as cytokines.
A series of 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory potential. nih.gov Among these, the compound 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34) , which incorporates a fluoro-substituent, showed the most potent inhibition of inflammatory markers in a dendritic cell model. nih.gov This compound significantly downregulated the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) that were induced by lipopolysaccharide (LPS). nih.gov The compound also inhibited the production of the chemokine RANTES and nitric oxide (NO). nih.gov
In murine splenocytes and human THP-1 cells, C-34 also effectively reduced the LPS-induced secretion of TNF-α, IL-1β, and IL-6. nih.gov The anti-inflammatory effects of C-34 were further confirmed in an in vivo mouse model, where it led to a significant inhibition of TNF-α, IL-1β, IL-6, and Macrophage Inflammatory Protein-1 alpha (MIP-1-α). nih.gov These findings suggest that naphthyridinone derivatives can interfere with key inflammatory signaling pathways, highlighting their potential for development as anti-inflammatory agents. Other research has also pointed to the anti-inflammatory and analgesic activities of different classes of 1,8-naphthyridine derivatives. acs.org
Table 3: Anti-Inflammatory Activity of Naphthyridine Derivative C-34
| Inhibited Cytokine/Mediator | Cellular/Animal Model | Reference(s) |
|---|---|---|
| TNF-α | Mouse Dendritic Cells, Murine Splenocytes, THP-1 Cells, In vivo (mice) | nih.gov |
| IL-1β | Murine Splenocytes, THP-1 Cells, In vivo (mice) | nih.gov |
| IL-6 | Mouse Dendritic Cells, Murine Splenocytes, THP-1 Cells, In vivo (mice) | nih.gov |
| IL-8 | Mouse Dendritic Cells | nih.gov |
| RANTES | Mouse Dendritic Cells | nih.gov |
| Nitric Oxide (NO) | Mouse Dendritic Cells | nih.gov |
Antiviral and Antiparasitic Activities
The structural versatility of naphthyridine derivatives has led to the discovery of compounds with significant activity against a range of pathogens, including viruses and parasites.
Antiviral Activity A series of 1,6-naphthyridine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV). nih.gov One representative compound, A1 , demonstrated an inhibitory concentration (IC50) that was 39- to 223-fold lower than that of the standard antiviral drug ganciclovir. nih.gov Importantly, these 1,6-naphthyridine derivatives remained effective against HCMV strains that were resistant to other antiviral drugs like ganciclovir, foscarnet, and cidofovir, suggesting a novel mechanism of action. nih.gov Time-of-addition studies indicated that these compounds affect the early and late stages of viral replication. nih.gov
In the context of HIV, a series of 5-amino derivatives of 8-hydroxy- nih.govmdpi.com-naphthyridine-7-carboxamide have been identified as potent inhibitors of HIV-1 integrase, an enzyme essential for the virus to integrate its genetic material into the host cell's DNA. researchgate.net This class of compounds, which includes the 8-hydroxy-1,6-naphthyridine core, represents a promising scaffold for the development of new antiretroviral drugs. researchgate.net
Antiparasitic Activity Derivatives of 8-hydroxy-1,6-naphthyridine have also been investigated for their activity against the protozoan parasite Leishmania, the causative agent of leishmaniasis. An initial hit from this series showed potency against the parasite with good selectivity over human cells. nih.gov The mechanism of action for some of these compounds appears to be related to the sequestration of divalent metal cations. nih.gov While early compounds in this series showed promise, further optimization is needed to improve their in vivo properties. nih.gov Other studies on fused 1,8-naphthyridines have also shown that these structures can exhibit significant antileishmanial activity. mdpi.com
Table 4: Antiviral and Antiparasitic Activities of Naphthyridine Derivatives
| Activity | Derivative Class | Specific Target/Organism | Key Findings | Reference(s) |
|---|---|---|---|---|
| Antiviral | 1,6-Naphthyridines | Human Cytomegalovirus (HCMV) | Potent inhibition, active against resistant strains. | nih.gov |
| Antiviral | 8-Hydroxy- nih.govmdpi.com-naphthyridine-7-carboxamides | HIV-1 Integrase | Potent enzyme inhibition. | researchgate.net |
| Antiparasitic | 8-Hydroxy-1,6-naphthyridines | Leishmania species | In vitro potency, potential mechanism via metal chelation. | mdpi.comnih.gov |
Computational Chemistry and Structural Biology Characterization
Computational Approaches to Ligand-Target Interactions
Computational methods are instrumental in predicting how a ligand such as 8-Fluoro-1,6-naphthyridin-4(1H)-one might interact with a biological target at a molecular level. However, specific studies applying these methods to this compound have not been identified.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve:
Identification of a Biological Target: A specific protein or enzyme for which this compound has shown or is predicted to have affinity.
Prediction of Binding Pose: Determining the most likely conformation and orientation of the compound within the active site of the target.
Estimation of Binding Affinity: Calculating scoring functions to estimate the strength of the interaction.
Without published research, details regarding potential protein targets, binding energies, and specific hydrogen bond or hydrophobic interactions for this compound remain unknown.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are used to investigate the electronic structure and reactivity of a molecule. For this compound, these calculations could provide insights into:
Molecular Orbital Energies (HOMO/LUMO): To understand its chemical reactivity and kinetic stability.
Electrostatic Potential Maps: To identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.
Partial Atomic Charges: To quantify the charge distribution across the molecule.
No specific studies detailing these electronic properties for this compound have been found.
Molecular Dynamics Simulations of Protein-Ligand Complexes
Molecular dynamics (MD) simulations provide a dynamic picture of the interaction between a ligand and its target protein over time. An MD simulation for a complex of this compound would:
Assess the Stability of the Binding Pose: To see if the pose predicted by molecular docking is stable over a simulated time period.
Analyze Conformational Changes: To observe how the ligand and protein adjust their shapes upon binding.
Calculate Binding Free Energies: To provide a more accurate estimation of binding affinity.
The absence of initial docking studies or identified targets precludes any discussion of MD simulations for this compound.
X-ray Crystallography Studies of Naphthyridinone-Target Co-crystals
X-ray crystallography is an experimental technique that provides a high-resolution, three-dimensional structure of a molecule and its complex with a biological target.
Elucidation of Atomic-Level Binding Interactions
A co-crystal structure of this compound with a target protein would definitively show:
Precise Binding Orientation: The exact positioning of the ligand in the active site.
Intermolecular Contacts: The specific atoms involved in hydrogen bonds, ionic interactions, and van der Waals forces.
Solvent-Mediated Interactions: The role of water molecules in the binding interface.
Conformational Analysis of Bound Ligands and Receptors
The crystal structure would also reveal:
The Bioactive Conformation: The specific three-dimensional shape the ligand adopts when it is biologically active.
Receptor Reorganization: Any changes in the protein's structure upon ligand binding.
No published X-ray crystal structures for this compound, either alone or in a complex with a biological target, are available.
Future Perspectives in 8 Fluoro 1,6 Naphthyridin 4 1h One Research
Design and Synthesis of Advanced Naphthyridinone-Based Chemical Probes
The development of sophisticated chemical probes derived from the 8-Fluoro-1,6-naphthyridin-4(1H)-one core is a critical step towards elucidating its mechanism of action and identifying its biological targets. These probes are invaluable tools for chemical biology, enabling researchers to visualize, isolate, and identify the cellular components that interact with the parent compound.
The design of such probes often involves the strategic incorporation of reporter tags, such as fluorescent dyes, biotin, or clickable alkyne/azide moieties, without significantly altering the compound's inherent biological activity. The synthesis of these advanced derivatives requires versatile and efficient chemical strategies. While the direct synthesis of this compound is not extensively documented in publicly available literature, methods for synthesizing related fluorinated and substituted 1,6-naphthyridinones can provide valuable insights. For instance, a novel synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives has been reported, which involves the intermolecular cyclization of an N-silyl-1-azaallyl anion with a perfluoroalkene, followed by an intramolecular skeletal transformation. nih.govacs.org This approach highlights the potential for complex fluorine-containing naphthyridinones to be assembled, offering a potential route for the synthesis of 8-fluoro analogs.
Furthermore, the development of a library of this compound derivatives with diverse substitutions at other positions of the naphthyridine ring will be crucial for establishing robust structure-activity relationships (SAR). This, in turn, will guide the rational design of chemical probes with optimized properties for target identification and validation.
Strategies for Overcoming Biological Challenges (e.g., resistance mechanisms, selectivity)
A significant hurdle in the development of new therapeutic agents is the emergence of drug resistance and the challenge of achieving target selectivity. For this compound to realize its full therapeutic potential, researchers must proactively devise strategies to address these issues.
Resistance Mechanisms: While specific resistance mechanisms to this compound have not yet been reported, insights can be drawn from the broader class of kinase inhibitors and other targeted therapies. Resistance often arises from mutations in the target protein that prevent drug binding, or through the activation of alternative signaling pathways that bypass the inhibited target. To counter this, a multi-pronged approach can be employed. This includes the design of next-generation inhibitors that can bind to both the wild-type and mutant forms of the target, as well as the exploration of combination therapies that simultaneously target multiple pathways.
Selectivity: Achieving a high degree of selectivity is paramount to minimizing off-target effects and associated toxicities. The 1,6-naphthyridinone scaffold has been explored for its inhibitory activity against various kinases, including AXL and FGFR4. nih.govbldpharm.com The introduction of a fluorine atom at the 8-position can significantly influence the electronic properties and conformation of the molecule, potentially leading to enhanced selectivity. Computational modeling and structure-based drug design will be instrumental in understanding the binding interactions of this compound with its intended target and identifying modifications that can improve its selectivity profile. For example, studies on other naphthyridine derivatives have shown that modifications to the linker region in dimeric structures can significantly improve binding selectivity. nih.gov
Integration of Multi-Omics Data in Target Validation
The identification and validation of the biological targets of this compound are fundamental to understanding its mechanism of action and predicting its therapeutic efficacy. The integration of multi-omics data, including genomics, proteomics, and metabolomics, offers a powerful and unbiased approach to target deconvolution.
Chemical proteomics, in particular, has emerged as a key technology for identifying the direct binding partners of small molecules within a complex biological system. This can be achieved through affinity-based methods, where a tagged version of the compound is used to pull down its interacting proteins, or through techniques that measure changes in protein stability or accessibility upon compound binding.
Furthermore, transcriptomic and metabolomic profiling of cells treated with this compound can provide a global view of the downstream cellular pathways that are modulated by the compound. By integrating these different 'omics' datasets, researchers can build a comprehensive picture of the compound's mode of action and identify key nodes in the signaling network that are critical for its biological effects. This integrated approach can not only validate the intended target but also uncover novel, unanticipated targets and off-target effects.
Emerging Applications and Unexplored Therapeutic Areas
While the initial therapeutic focus for many naphthyridinone derivatives has been in oncology, the versatile nature of this scaffold suggests that this compound may have applications in a broader range of diseases.
For instance, 8-hydroxy- nih.govnih.govnaphthyridine derivatives have been investigated as potent inhibitors of HIV-1 integrase, highlighting the potential of this scaffold in antiviral therapy. acs.org Additionally, other substituted naphthyridines have shown promise in treating visceral leishmaniasis, a neglected tropical disease. nih.govresearchgate.net The unique properties conferred by the 8-fluoro substitution may open up new avenues for therapeutic intervention in these and other infectious diseases.
Furthermore, the broad biological activities reported for various naphthyridine isomers, including anti-inflammatory and antibacterial effects, suggest that this compound could be explored for its potential in these areas. researchgate.netnih.gov A systematic screening of this compound against a diverse panel of biological targets and in various disease models will be essential to uncover its full therapeutic potential and identify novel applications beyond the current focus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
